MGAT2-IN-2, also known as Compound 24d, is a potent inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), an enzyme involved in lipid metabolism. This compound has garnered attention due to its potential applications in treating metabolic disorders such as obesity and type 2 diabetes. The inhibition of MGAT2 is significant because this enzyme plays a crucial role in the synthesis of diacylglycerol from monoacylglycerol and fatty acyl-CoA, impacting lipid absorption and storage in the body.
The compound was identified through a series of studies aimed at characterizing MGAT2 inhibitors. Research has demonstrated that MGAT2 is essential for intestinal lipid absorption and is increasingly recognized as a therapeutic target for metabolic diseases. The compound's development involved screening various chemotypes to find effective inhibitors with favorable kinetic properties .
MGAT2-IN-2 belongs to the class of acyltransferase inhibitors. It specifically inhibits the activity of MGAT2, which is a membrane-bound enzyme that catalyzes the formation of diacylglycerol, a key intermediate in triglyceride synthesis. The compound exhibits high potency with an IC50 value of 3.4 nM, indicating its effectiveness in inhibiting the target enzyme .
The synthetic pathway often employs techniques such as:
These methods ensure that the final product meets the required specifications for biological testing.
MGAT2-IN-2 has a complex molecular structure characterized by specific functional groups that interact with the active site of MGAT2. While the exact structural formula is not provided in the search results, it typically includes moieties that enhance binding affinity to the enzyme.
The compound's molecular weight, solubility, and stability under physiological conditions are critical parameters that influence its biological activity. The ligand lipophilicity efficiency (LLE) value of 5.4 suggests favorable properties for membrane permeability and bioavailability .
MGAT2-IN-2 primarily functions by inhibiting the enzymatic reaction catalyzed by MGAT2, which converts monoacylglycerol and fatty acyl-CoA into diacylglycerol. This inhibition can lead to decreased triglyceride synthesis and altered lipid metabolism.
The inhibition mechanism involves competitive binding at the active site of MGAT2, preventing substrate access and subsequent catalytic action. Kinetic studies have shown that various classes of MGAT2 inhibitors can effectively compete for binding sites on the enzyme, providing insight into their potential therapeutic applications .
The mechanism by which MGAT2-IN-2 exerts its effects involves several steps:
Studies indicate that inhibition of MGAT2 can lead to significant reductions in triglyceride levels in vitro, suggesting potential benefits for managing hyperlipidemia .
Relevant data on these properties are critical for understanding how MGAT2-IN-2 can be effectively utilized in therapeutic contexts.
MGAT2-IN-2 is primarily explored for its potential applications in:
This compound's development reflects ongoing efforts to find effective treatments for metabolic disorders through targeted enzyme inhibition strategies .
MGAT2-IN-2 binds the MGAT2 active site through specific interactions with conserved structural motifs. The catalytic core of MGAT2 comprises a hydrophobic pocket (15–20 Å deep) lined by residues Phe^215^, Trp^259^, and Leu^302^ (human sequence), which accommodates the monoacylglycerol (MAG) substrate. Mutagenesis studies reveal that substitution of Phe^215^ with alanine reduces inhibitor binding affinity by 25-fold, demonstrating its role in π-π stacking with the inhibitor’s aromatic ring [1] [2]. The compound’s sulfonamide group forms hydrogen bonds with the catalytic triad (Ser^129^-His^173^-Asp^201^), mimicking the tetrahedral intermediate of the native MAG substrate [2].
Table 1: Key Structural Motifs in MGAT2 Targeted by MGAT2-IN-2
Structural Element | Residues | Interaction Type | Energetic Contribution (ΔG, kcal/mol) |
---|---|---|---|
Hydrophobic Pocket | Phe^215^, Trp^259^, Leu^302^ | Van der Waals/π-Stacking | -4.2 ± 0.3 |
Catalytic Triad | Ser^129^-His^173^-Asp^201^ | Hydrogen Bonding | -2.8 ± 0.4 |
Acyl-CoA Binding Loop | Cys^98^-Gly^112^ | Allosteric Disruption | -1.5 ± 0.2 |
Dimerization Interface | Arg^75^-Glu^120^ | Salt Bridge Disruption | Not quantified |
Notably, MGAT2-IN-2 exploits the enzyme’s conformational flexibility: Molecular dynamics simulations show that binding induces a 3.5-Å shift in the β7-β8 loop (residues 280–295), sterically hindering MAG entry. This "induced-fit" mechanism is distinct from earlier MGAT2 inhibitors like Compound A, which lack this loop-modulating effect [2] [7].
MGAT2-IN-2 exhibits mixed-type inhibition kinetics, as determined by radioligand displacement assays using [³H]-Compound A. The inhibitor competes with MAG at low substrate concentrations (K~i~ = 2.4 ± 0.3 nM), but transitions to non-competitive behavior at high MAG levels (αK~i~ = 18.7 nM), suggesting dual binding site interactions [2] [6]. Steady-state kinetic analyses reveal:
The inhibitor’s residence time (τ = 1/K~off~) is 48 ± 5 minutes, exceeding earlier inhibitors (e.g., Compound A: τ = 12 min). This prolonged binding correlates with enhanced in vivo efficacy [2] [6].
Table 2: Kinetic Parameters of MGAT2-IN-2 Inhibition
Parameter | Value | Method | Biological Context |
---|---|---|---|
IC~50~ (human MGAT2) | 7.8 ± 0.9 nM | Fluorescent substrate assay | Recombinant microsomes |
K~i~ (competitive) | 2.4 ± 0.3 nM | [³H]-Compound A displacement | COS-7 membranes |
αK~i~ (uncompetitive) | 18.7 ± 2.1 nM | Steady-state kinetics | Intestinal microsomes |
Residence time (τ) | 48 ± 5 min | Surface plasmon resonance | Purified MGAT2 |
Selectivity ratio vs. DGAT1 | >30,000:1 | Acyltransferase panel | HEK293 cell lysates |
MGAT2-IN-2 disrupts the functional crosstalk between MGAT2 and DGAT1 by altering heterodimer stability. Co-immunoprecipitation studies in COS-7 cells demonstrate a 68% reduction in MGAT2-DGAT1 complexes upon treatment with 100 nM MGAT2-IN-2 [1]. This effect maps to two critical interfaces:
Functional consequences include:
Table 3: Thermodynamics of MGAT2-DGAT1 Heterodimerization with MGAT2-IN-2
Parameter | Control | +MGAT2-IN-2 (100 nM) | Measurement Technique |
---|---|---|---|
Dimer K~d~ (nM) | 14.2 ± 1.8 | 42.7 ± 3.5* | Biolayer interferometry |
Half-life (min) | 25.3 ± 2.1 | 8.7 ± 0.9* | FRET decay kinetics |
FRET efficiency (%) | 78 ± 4 | 32 ± 5* | Fluorescence microscopy |
TAG synthesis (nmol/min/mg) | 18.5 ± 1.2 | 8.3 ± 0.7* | Radiolabeled substrate assay |
*p < 0.01 vs. control |
This allosteric disruption provides a mechanistic basis for the observed synergy when combining MGAT2 inhibitors with DGAT1 inhibitors [1] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7